Product packaging for 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide(Cat. No.:)

5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide

Cat. No.: B4864344
M. Wt: 292.13 g/mol
InChI Key: HIGQZZXEBYYBAL-UHFFFAOYSA-N
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Description

5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide (CAS 444076-35-1) is a brominated derivative of nicotinamide with the molecular formula C12H10BrN3O and a molecular weight of 292.13 g/mol . This chemical compound is offered as a high-purity material strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. As a nicotinamide analog, this compound is of significant interest in medicinal and pharmaceutical chemistry research. Nicotinamide, the parent molecule, is a form of vitamin B3 that serves as a precursor to essential coenzymes NAD+ and NADP+, which are involved in cellular energy metabolism, DNA repair, and regulation of transcription . Researchers are particularly interested in nicotinamide derivatives for their potential to modulate biological pathways, including the inhibition of nuclear enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which plays a role in cellular response to DNA damage . The specific structural modification with a bromo substituent and a pyridin-2-ylmethyl group is designed to alter the molecule's properties, potentially enhancing its selectivity, bioavailability, or binding affinity for specific biological targets in investigative studies. This compound is suited for research applications such as use as a building block in organic synthesis, a precursor in the development of potential kinase inhibitors, or a tool compound in biochemical assay development and screening. Researchers can utilize it to explore structure-activity relationships (SAR) and develop novel molecules for probing disease mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrN3O B4864344 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c13-10-5-9(6-14-7-10)12(17)16-8-11-3-1-2-4-15-11/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGQZZXEBYYBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo N Pyridin 2 Ylmethyl Nicotinamide and Its Advanced Analogs

Retrosynthetic Analysis and Key Building Blocks for 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide

A retrosynthetic analysis of this compound identifies the central amide bond as the most logical point for disconnection. This approach simplifies the target molecule into two primary, more readily available building blocks.

Disconnection Approach: The carbon-nitrogen (C-N) bond of the amide group is disconnected. This reveals a carboxylic acid precursor and an amine precursor.

Key Building Blocks:

5-Bromonicotinic acid: This molecule provides the brominated pyridine-3-carboxamide core of the target structure.

(Pyridin-2-yl)methanamine: This amine provides the pyridin-2-ylmethyl portion of the final compound.

The synthesis of the target molecule, therefore, hinges on the successful coupling of these two precursors. 5-Bromonicotinic acid can be prepared through various bromination reactions of nicotinic acid or its derivatives. (Pyridin-2-yl)methanamine is commercially available or can be synthesized from 2-picoline or pyridine-2-carbonitrile.

Direct Synthesis Routes to this compound

Direct synthesis involves the formation of the amide bond between 5-bromonicotinic acid and (pyridin-2-yl)methanamine. This is typically achieved through amidation reactions that require activation of the carboxylic acid group.

Amidation Reactions for Coupling the Nicotinamide (B372718) and Pyridin-2-ylmethyl Moieties

The direct coupling of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic synthesis. The most common strategy involves the conversion of the carboxylic acid into a more reactive species that can be readily attacked by the amine nucleophile.

One prevalent method is the conversion of the nicotinic acid to an acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) mdpi.com. The resulting 5-bromonicotinoyl chloride is highly reactive and readily couples with (pyridin-2-yl)methanamine, usually in the presence of a base to neutralize the HCl byproduct.

Alternatively, peptide coupling reagents are widely used for their mild reaction conditions and high yields. These reagents activate the carboxylic acid in situ. Common coupling systems include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used, often in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency nih.gov.

Carbonyl diimidazole (CDI): This reagent activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate google.com.

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the purity of the final product. Key parameters for optimization include the choice of solvent, temperature, and catalytic system.

For amidation reactions, polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly employed nih.govmdpi.com. The choice of solvent can influence the solubility of reactants and the reaction rate. The reaction temperature is typically kept low (e.g., 0 °C) initially during the addition of reagents to control the reaction's exothermicity, and then allowed to warm to room temperature for the completion of the reaction nih.govgoogle.com.

The selection of the coupling agent and any additives represents the core of the catalytic system. For instance, when using EDCI, the addition of HOBt is a classic strategy to form an active ester that is less prone to racemization and side reactions nih.gov. The molar ratios of the coupling agents and the base (if required, such as triethylamine or N,N-diisopropylethylamine) are also critical parameters to be fine-tuned.

Coupling SystemSolventTemperatureTypical Yield
SOCl₂ / BaseDCM or Toluene0 °C to RefluxModerate to High
EDCI / HOBtDCM or DMF0 °C to RTHigh
CDITHFRTGood to High

Purification and Isolation Methodologies

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, coupling reagents, and byproducts. A typical workup procedure involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with aqueous solutions (e.g., dilute acid, base, or brine) to remove impurities nih.gov.

Common purification techniques include:

Recrystallization: This method is effective if a suitable solvent system can be found that dissolves the product at high temperatures and allows it to crystallize upon cooling, leaving impurities behind.

Column Chromatography: Silica gel column chromatography is a highly effective method for separating the target compound from closely related impurities based on polarity.

Acid-Base Extraction: Since the starting material 5-bromonicotinic acid is acidic, it can be removed from the product mixture by washing with a basic aqueous solution, such as sodium bicarbonate google.com. The product, being a weaker base than the starting amine, can often be isolated through careful pH adjustment and extraction.

The final isolated product is typically dried under vacuum, and its identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) mdpi.comnih.gov.

Exploration of Alternative Synthetic Pathways

While direct amidation is the most straightforward approach, alternative strategies can be employed, particularly for creating analogs or overcoming specific synthetic challenges. These routes often involve manipulating pre-functionalized pyridine (B92270) scaffolds.

Strategies Involving Pre-functionalized Pyridine Scaffolds

In this approach, the core nicotinamide structure might be assembled first, followed by the introduction of the bromo substituent. For example, one could synthesize N-(pyridin-2-ylmethyl)nicotinamide and then perform a regioselective bromination at the 5-position of the nicotinamide ring. However, controlling the regioselectivity of electrophilic aromatic substitution on the nicotinamide ring can be challenging due to the presence of two pyridine rings.

A more viable alternative involves starting with a pyridine scaffold that is already functionalized at the desired positions. For instance, a synthetic route could begin with a 5-bromo-3-cyanopyridine (5-bromonicotinonitrile). The cyano group can be hydrolyzed to the corresponding carboxylic acid (5-bromonicotinic acid) before coupling, or in some cases, it might be converted directly to the amide under specific conditions. This approach is beneficial if the starting pre-functionalized pyridine is readily accessible ekb.eg.

Another strategy could involve a cross-coupling reaction. For example, one could start with 5-iodo-N-(pyridin-2-ylmethyl)nicotinamide and replace the iodine with bromine, though this is less common than direct bromination or starting from a bromo-precursor. The use of pre-functionalized building blocks is a powerful tool in combinatorial chemistry for the rapid synthesis of a library of analogs for structure-activity relationship studies nih.govmdpi.com.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the rapid generation of libraries of structurally diverse molecules from simple starting materials in a single synthetic operation. rug.nlmdpi.com This approach is particularly valuable for creating novel nicotinamide derivatives. One prominent strategy is the Hantzsch-type reaction, which typically involves a three-component condensation to yield pyridine derivatives. nih.gov For instance, the reaction of chalcones, β-ketoamides, and ammonium acetate can produce substituted nicotinamides, although this method may require high temperatures and pressures, especially with less reactive substrates. nih.gov

More advanced MCRs have been developed to overcome these limitations and expand the accessible chemical space. A notable example is a tandem four-component reaction involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by ring-cleavage, cyclization, and oxidation to efficiently synthesize novel nicotinimidamides, which are analogs of nicotinamides. nih.gov This strategy demonstrates significantly higher efficiency compared to previous five-component reactions for similar structures. nih.gov While not directly applied to this compound, such MCRs, including the Groebke-Blackburn-Bienaymè three-component reaction (GBB-3CR), offer a blueprint for the high-throughput synthesis of diverse libraries by varying the constituent aldehydes, isocyanides, and amidine components to explore structure-activity relationships. rug.nl

Reaction TypeComponentsProduct ClassReference
Hantzsch-type 3-MCRChalcones, β-ketoamides, Ammonium acetateNicotinamide Derivatives nih.gov
Tandem 4-MCRO-acetyl oximes, Terminal ynones, Sulfonyl azides, NH4OAcNicotinimidamides nih.gov
GBB-3CRAldehyde, Isocyanide, Amidine-containing heterocycleFused Imidazo-heterocycles rug.nl

Synthetic Approaches for Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound is crucial for probing biological targets and optimizing activity. Synthetic efforts focus on systematic modifications of the core structure, which can be divided into alterations of the nicotinamide ring and diversification of the pyridin-2-ylmethyl side chain.

The 5-bromonicotinamide (B182952) core offers several positions for modification to modulate the compound's electronic and steric properties. The bromine atom at the C5 position is a key functional group that can be replaced or used as a handle for cross-coupling reactions to introduce a wide array of substituents. Furthermore, other positions on the pyridine ring can be functionalized.

Research into related nicotinamide derivatives provides a roadmap for these modifications. For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been achieved from various substituted nicotinic acids, including 5,6-dihalo-substituted precursors. mdpi.com A common synthetic route involves the conversion of the parent nicotinic acid to a more reactive acyl chloride, typically using oxalyl chloride, followed by acylation of an appropriate amine. mdpi.com This fundamental amide bond formation is central to creating diverse analogs. The synthesis of compounds like 5-bromo-2-(methylthio)-N-(6-(trifluoromethyl)pyridin-2-yl)nicotinamide further illustrates the potential for introducing substituents at the C2 and C6 positions of the nicotinamide ring. researchgate.net

Table of Nicotinamide Ring Modifications:

Position Modification Example Precursor
C2 -S-CH₃ 5-bromo-2-(methylthio)nicotinic acid
C5 -Br (parent) 5-bromonicotinic acid

The pyridin-2-ylmethyl side chain is another key area for structural diversification. Modifications can include altering the linker between the amide nitrogen and the pyridine ring or substituting the pyridine ring itself. These changes can significantly impact the molecule's conformation and binding interactions.

Examples of such diversification include the synthesis of 5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide, where a methyl group is introduced on the methylene linker, creating a chiral center. bldpharm.com Another analog, 5-Bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide, demonstrates a more complex modification where the side chain is a 4-methylpyridine substituted at the C2 position with a furan ring. chiralen.com

Synthetic strategies for side-chain diversification often involve preparing the desired amine precursor first, followed by amide coupling with 5-bromonicotinoyl chloride. The synthesis of novel pyridin-2-ylmethyl amines can be achieved through various methods. For instance, the (pyridin-2-ylmethyl)lithium reagent, generated from 2-picoline and n-butyllithium, is a potent nucleophile that can be used to construct more complex side chains. academie-sciences.fracademie-sciences.fr Additionally, Suzuki cross-coupling reactions have been used to functionalize brominated pyridines, offering another route to diverse amine precursors. academie-sciences.fracademie-sciences.fr

Table of Side Chain Analogs:

Compound Name Structural Modification
5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide Addition of a methyl group to the linker

As the complexity of analogs increases, the control of regiochemistry and stereochemistry becomes paramount. Regioselective synthesis ensures that functional groups are introduced at specific positions on the heterocyclic rings, which is critical for defining the molecule's interaction with biological targets. Directed ortho-metalation is a powerful technique for achieving regioselectivity. For example, successive chemo- and regioselective lithiation reactions, guided by existing substituents like an amide group, allow for the precise functionalization of specific C-H bonds on a heterocyclic ring. mdpi.comresearchgate.net This methodology can be applied to either the nicotinamide or the side-chain pyridine ring to install substituents at desired locations.

Stereoselectivity is crucial when chiral centers are present, as is the case with 5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide. bldpharm.com Different enantiomers of a chiral molecule often exhibit distinct biological activities. Therefore, synthetic routes that can selectively produce a single enantiomer or diastereomer are highly valuable. Methodologies for achieving stereocontrol are diverse and can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of precursors. The stereoselective synthesis of β-glycinamide ribonucleotide (β-GAR), for instance, was achieved over nine steps, yielding the pure β-anomer without the need for complex chromatographic separation of the final product, highlighting the advanced strategies available for controlling stereochemistry in complex molecules. mdpi.com

Chemical Transformations and Reactivity Profiling of 5 Bromo N Pyridin 2 Ylmethyl Nicotinamide

Reactivity at the Bromine Substituent

The bromine atom on the pyridine (B92270) ring of 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide serves as a versatile handle for a variety of chemical transformations. Its reactivity is characteristic of an aryl bromide, making it amenable to nucleophilic substitution and, more significantly, a range of transition metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the electron-deficient nature of the pyridine ring can facilitate such reactions with strong nucleophiles. The C3-position of pyridine is known to be nucleophilic, making direct displacement at the C5-position difficult without activation. acs.org However, under forcing conditions or with highly nucleophilic reagents, displacement of the bromide can be achieved.

The reaction of 5-bromo-pyridines with various nucleophiles is influenced by factors such as the nature of the nucleophile, solvent, and temperature. Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity. knowledgebin.org

Table 1: Representative Nucleophilic Displacement Reactions on a 5-Bromopyridine Scaffold This table presents illustrative data based on general reactivity patterns of 5-bromopyridines.

Nucleophile Reagent Solvent Temperature (°C) Product
Methoxide NaOMe DMSO 120 5-Methoxy-N-(pyridin-2-ylmethyl)nicotinamide
Cyanide CuCN DMF 150 5-Cyano-N-(pyridin-2-ylmethyl)nicotinamide
Thiolate PhSNa DMF 100 5-(Phenylthio)-N-(pyridin-2-ylmethyl)nicotinamide

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The bromine substituent at the C5 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a highly versatile method for forming C-C bonds. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A variety of aryl, heteroaryl, and even alkyl boronic acids can be coupled at the 5-position of the nicotinamide (B372718) ring. youtube.comorganic-chemistry.org

Table 2: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound This table presents illustrative data based on typical conditions for Suzuki-Miyaura reactions on bromo-pyridines.

Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (3) - K₂CO₃ Toluene/H₂O 100 85-95
4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ 1,4-Dioxane 110 80-90
Thiophen-2-ylboronic acid PdCl₂(dppf) (3) - Cs₂CO₃ DME/H₂O 90 82-92

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine which can also serve as the solvent. organic-chemistry.orglibretexts.org Copper-free conditions have also been developed. nih.gov

Table 3: Representative Conditions for Sonogashira Coupling of this compound This table presents illustrative data based on typical conditions for Sonogashira reactions on bromo-pyridines.

Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temperature Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 60°C 75-85
Trimethylsilylacetylene Pd(OAc)₂ (1) PPh₃ (2), CuI (3) i-Pr₂NH DMF RT 80-90
1-Hexyne Pd(PPh₃)₄ (3) CuI (5) Piperidine Toluene 80°C 70-80

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. wikipedia.orglibretexts.org A variety of ligands have been developed to facilitate the coupling of a wide range of amines. snnu.edu.cnorganic-chemistry.org This reaction would allow for the introduction of various amino groups at the 5-position of the nicotinamide core. acs.org

Table 4: Illustrative Conditions for Buchwald-Hartwig Amination of this compound This table presents illustrative data based on typical conditions for Buchwald-Hartwig aminations on bromo-pyridines.

Amine Pd Precatalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
Morpholine Pd₂(dba)₃ (2) BINAP (3) NaOt-Bu Toluene 100 80-90
Aniline Pd(OAc)₂ (2) XPhos (4) Cs₂CO₃ t-BuOH 110 75-85
Benzylamine G3-XPhos (1) - K₃PO₄ Dioxane 100 85-95

Reductive Debromination Studies

The bromine atom can be removed through reductive debromination to yield the parent compound, N-(pyridin-2-ylmethyl)nicotinamide. This transformation is typically achieved through catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.org Other methods include the use of reducing agents like zinc dust in acetic acid or various hydride sources. The selective reduction of the C-Br bond in the presence of other reducible functional groups can be a synthetic challenge. nih.govnih.gov

Reactivity of the Amide Linkage

The amide bond in this compound is a robust functional group, but it can undergo chemical transformations under specific conditions, most notably hydrolysis and transamidation.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of the amide bond to yield 5-bromonicotinic acid and 2-(aminomethyl)pyridine requires either acidic or basic conditions, often at elevated temperatures. The rate of hydrolysis is dependent on pH and temperature. acs.orgacs.org Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The hydrolysis of nicotinamide itself has been studied, and these findings can be extrapolated to understand the behavior of this more complex derivative. nih.govportlandpress.com

Transamidation and Derivatization via the Amide Nitrogen

Transamidation, the exchange of the amine portion of an amide, is a challenging but synthetically useful reaction. Direct transamidation often requires harsh conditions or specialized catalysts. A more common approach to derivatization involves the deprotonation of the amide N-H with a strong base followed by alkylation or acylation. This allows for the introduction of a variety of substituents on the amide nitrogen, leading to a library of tertiary amide derivatives. Transamination processes are also fundamental in biochemical pathways involving nicotinamide-containing cofactors. wikipedia.org

Electrophilic and Nucleophilic Reactions on the Pyridine Rings

The two pyridine rings in this compound exhibit distinct reactivity profiles towards electrophilic and nucleophilic attack due to their different substitution patterns.

Direct functionalization of the pyridine rings of this compound is challenging due to the inherent electron-deficient nature of the pyridine nucleus, which is further deactivated by the bromo and carboxamide substituents on one ring. Electrophilic aromatic substitution on pyridine is generally difficult and requires harsh conditions. For the 5-bromonicotinamide (B182952) moiety, the bromine atom and the amide group at the 3-position deactivate the ring towards electrophiles. Any potential electrophilic attack would likely be directed to the positions not occupied by these deactivating groups, though such reactions are not commonly reported for this specific substitution pattern.

The pyridin-2-ylmethyl portion is also an electron-deficient ring, making electrophilic substitution challenging. However, the nitrogen atom can be a site for alkylation or other electrophilic attack.

Halogenation, a common electrophilic substitution, would likely require forcing conditions. Further bromination of the 5-bromonicotinamide ring is not expected to be facile. Chlorination or iodination would similarly be difficult to achieve directly on the aromatic core.

Conversely, the bromine atom on the nicotinamide ring offers a handle for functionalization through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings are well-established methods for forming new carbon-carbon bonds on bromo-substituted pyridines. nih.govresearchgate.netmdpi.comarkat-usa.org For instance, a Suzuki coupling could introduce a variety of aryl or alkyl groups at the 5-position of the nicotinamide ring.

Table 1: Potential Cross-Coupling Reactions for Functionalization

Coupling Reaction Reactants Catalyst/Conditions Potential Product
Suzuki Coupling Arylboronic acid Pd catalyst, base 5-Aryl-N-(pyridin-2-ylmethyl)nicotinamide
Stille Coupling Organostannane Pd catalyst 5-Alkyl/Aryl-N-(pyridin-2-ylmethyl)nicotinamide

Nucleophilic aromatic substitution (SNAr) on the 5-bromonicotinamide ring is also a potential pathway for functionalization. The electron-withdrawing nature of the ring nitrogen and the carboxamide group can facilitate the displacement of the bromide by strong nucleophiles. youtube.compressbooks.pubkhanacademy.org The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, meaning that while possible, the displacement of bromine may require activated conditions or very strong nucleophiles. youtube.com

The nitrogen atoms of both pyridine rings are susceptible to oxidation. Treatment with peroxy acids (e.g., m-CPBA) would be expected to form the corresponding N-oxides. The formation of N-methyl-2-pyridone-5-carboxamide (2PY) from nicotinamide metabolism involves an oxidation step. nih.gov The relative reactivity of the two nitrogen atoms towards oxidation would depend on their electronic environment. The nitrogen of the 5-bromonicotinamide ring is part of a more electron-deficient system and might be less reactive towards oxidation compared to the nitrogen of the pyridin-2-ylmethyl moiety.

Reduction of the pyridine rings can be achieved under various conditions. Catalytic hydrogenation (e.g., with H2/Pd/C) would likely reduce both pyridine rings to the corresponding piperidines, although this would require forcing conditions. The reduction of NAD+ to NADH involves the acceptance of a hydride ion by the nicotinamide ring, highlighting the susceptibility of this moiety to reduction. wikipedia.org Chemical reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce the pyridine ring unless it is activated, for example, as a pyridinium (B92312) salt. More potent reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce both the pyridine rings and the amide group. The reduced form of nicotinamide riboside (NRH) has been shown to be a potent NAD+ precursor, indicating that the reduced nicotinamide moiety can be stable. nih.gov

Stability Studies of this compound Under Various Chemical Conditions

The stability of this compound is a critical parameter for its handling, storage, and application. The following sections discuss its expected stability under acidic, basic, photochemical, and thermal stress, based on data for related compounds.

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. In strongly acidic or alkaline solutions, nicotinamide itself can hydrolyze to nicotinic acid. gdch.de A similar degradation pathway is expected for the title compound, which would lead to the formation of 5-bromonicotinic acid and 2-(aminomethyl)pyridine. The rate of hydrolysis is dependent on pH and temperature. Studies on nicotinamide and its derivatives have shown that they are generally stable in a pH range of 3 to 7.5. gdch.de The reduced form of nicotinamide adenine (B156593) dinucleotide (NADH) is known to be degraded by acidic solutions, while the oxidized form (NAD+) is more stable to acid but degrades in basic solutions. wikipedia.org

The pyridine nitrogen atoms can be protonated under acidic conditions, forming pyridinium salts. This would increase the water solubility of the compound but could also alter its electronic properties and reactivity.

Nicotinamide and its derivatives are known to be sensitive to light. wikipedia.org The photolysis of riboflavin (B1680620) is reportedly promoted by nicotinamide. nih.gov It is therefore expected that this compound would also exhibit some degree of photochemical instability. The pyridine and bromopyridine moieties can absorb UV light, which may lead to degradation. The specific degradation products would depend on the wavelength of light and the presence of other reactive species. Photochemical regeneration of NADH mimics has been studied, indicating the involvement of photochemical processes in the redox chemistry of the nicotinamide core. acs.orgnih.gov

Thermal analysis of niacin and niacinamide has shown that niacinamide melts at around 129°C and volatilizes at 254°C. researchgate.net The thermal stability of this compound is expected to be influenced by both the nicotinamide and the bromopyridine components. Brominated flame retardants, which are often aromatic bromine compounds, undergo thermal decomposition at elevated temperatures (typically 280–900 °C). murdoch.edu.aucdu.edu.auresearchgate.net The decomposition of such compounds can proceed via the release of bromine radicals, which can then participate in further reactions. cdu.edu.au Therefore, at high temperatures, this compound is expected to decompose. The likely initial decomposition pathways would involve the cleavage of the C-Br bond and the amide linkage. The thermal degradation of brominated polymers often results in the formation of various brominated and non-brominated aromatic compounds. cetjournal.itcetjournal.it

Table 2: Summary of Expected Stability

Condition Expected Stability Potential Degradation Products
Strong Acid Low 5-Bromonicotinic acid, 2-(aminomethyl)pyridine
Strong Base Low 5-Bromonicotinate, 2-(aminomethyl)pyridine
Neutral pH (3-7.5) Moderate to High -
UV/Visible Light Low to Moderate Various photoproducts

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Despite extensive searches of scientific databases and literature, no publicly available experimental or reliably predicted spectra for this compound could be located. While general principles of NMR and mass spectrometry for related structures such as nicotinamide and pyridine derivatives are well-documented, this general information is not a substitute for the specific data required to accurately and scientifically address the subsections of the requested article.

Generating an article with fabricated data would be scientifically unsound and misleading. The strict adherence to the provided outline, which is heavily reliant on the interpretation of specific data points, cannot be met. Therefore, the production of a thorough, informative, and scientifically accurate article as per the user's instructions is not possible at this time.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromo N Pyridin 2 Ylmethyl Nicotinamide Structure

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis

The structure of 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide contains several key functional groups that will give rise to characteristic absorption bands: the pyridine (B92270) rings, the amide linkage, and the C-Br bond.

Key Expected Vibrational Frequencies:

N-H Stretching: The amide N-H group is expected to show a stretching vibration in the region of 3300-3500 cm⁻¹. In solid-state spectra, the presence of hydrogen bonding can cause this band to broaden and shift to lower wavenumbers. For comparison, the N-H stretching vibrations in nicotinamide (B372718) are observed at 3367 cm⁻¹ and 3170 cm⁻¹. banglajol.info

C=O Stretching: The carbonyl (C=O) group of the amide is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding.

Pyridine Ring Vibrations: The two pyridine rings will exhibit several characteristic C=C and C=N stretching vibrations in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage and the bond between the methylene bridge and the pyridine ring are expected in the 1200-1400 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond will produce a stretching vibration at lower frequencies, typically in the range of 500-650 cm⁻¹.

The substitution of the bromine atom at the 5-position of the nicotinamide ring and the addition of the pyridin-2-ylmethyl group are expected to cause shifts in the vibrational frequencies of the pyridine ring and the amide group compared to unsubstituted nicotinamide due to changes in electronic distribution and steric effects.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Notes
Amide N-H Stretch3300-3500Sensitive to hydrogen bonding
Aromatic C-H Stretch3000-3100From both pyridine rings
Amide C=O Stretch1630-1680Strong, characteristic band
Pyridine C=C/C=N Stretch1400-1600Multiple bands expected
Amide C-N Stretch1200-1400
C-Br Stretch500-650

X-ray Single Crystal Diffraction for Solid-State Molecular Geometry

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, we can infer its likely solid-state conformation and packing by examining the crystal structures of analogous molecules, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. nih.gov

The molecular geometry of this compound is defined by its bond lengths, bond angles, and torsional angles. Based on data from similar structures, the following characteristics can be anticipated:

Pyridine Rings: The bond lengths and angles within the two pyridine rings are expected to be consistent with those of other pyridine derivatives. The C-C and C-N bond lengths will be intermediate between single and double bonds due to aromaticity.

Interactive Data Table: Expected Bond Parameters for this compound

ParameterExpected ValueNotes
Pyridine C-C Bond Length~1.39 ÅAromatic character
Pyridine C-N Bond Length~1.34 ÅAromatic character
Amide C=O Bond Length~1.24 Å
Amide C-N Bond Length~1.33 ÅPartial double bond character
C-Br Bond Length~1.90 Å
Pyridine Ring Angles~120°
Amide C-N-H Angle~120°Planar amide group

The crystal packing of this compound will be governed by a variety of non-covalent interactions. The stability of related nicotinamide complexes is a result of a complex interplay between induction, dispersion, electrostatic, and exchange repulsion forces. nih.gov

Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), which are likely to form strong intermolecular hydrogen bonds. The nitrogen atoms of the pyridine rings can also act as hydrogen bond acceptors. These interactions are crucial in forming stable supramolecular structures. acs.org In the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N-H⋯N and C-H⋯N hydrogen bonds. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a carbonyl group or the nitrogen of a pyridine ring on an adjacent molecule.

Polymorphism: Nicotinamide is known for its rich polymorphism, with nine solved single-crystal structures. nih.govresearchgate.net This suggests that this compound may also exhibit polymorphism, where different crystal packing arrangements of the same molecule can lead to different physical properties. The conformational flexibility of the molecule, particularly the rotation around the single bonds connecting the pyridine rings and the amide group, increases the likelihood of forming multiple polymorphs.

Co-crystallization: Nicotinamide is a widely used co-former in the design of pharmaceutical co-crystals. iisc.ac.inolemiss.edunih.govnih.gov Co-crystals are multi-component crystals held together by non-covalent interactions. Given the hydrogen bonding capabilities of the amide and pyridine functionalities, this compound is a strong candidate for forming co-crystals with other molecules, particularly those containing complementary hydrogen bond donors and acceptors like carboxylic acids.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are sensitive to the three-dimensional structure of chiral molecules. wikipedia.orgresearchgate.net this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the methylene bridge, the resulting enantiomers would be distinguishable by VCD and ECD.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. For a chiral analog of the title compound, VCD could provide detailed conformational information in solution. The VCD signals in the amide I and II regions would be particularly sensitive to the secondary structure adopted by the molecule.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The ECD spectrum of a chiral analog would be dominated by the electronic transitions of the pyridine and nicotinamide chromophores. The signs and magnitudes of the Cotton effects would be indicative of the absolute configuration of the chiral center and the spatial arrangement of the chromophores.

In the absence of a chiral center in the parent molecule, these techniques are not applicable. However, the potential for creating chiral derivatives and analyzing them with VCD and ECD represents a possible avenue for future research into the stereochemical aspects of this class of compounds.

Structure Activity Relationship Sar Investigations of 5 Bromo N Pyridin 2 Ylmethyl Nicotinamide and Its Analogs

Design Principles for SAR Exploration of Nicotinamide (B372718) Derivatives

The design of novel nicotinamide derivatives is often guided by established pharmacophoric features known to interact with specific biological targets. For many enzyme inhibitors, including those targeting kinases, the core structure is designed to mimic the binding of natural ligands like ATP. nih.gov Key design principles in the SAR exploration of nicotinamide derivatives include:

Heteroaromatic Core: A central heteroaromatic ring, such as the nicotinamide core, is often designed to occupy the ATP-binding pocket of enzymes and form crucial hydrogen bonds with hinge region residues. nih.gov

Linker Moiety: A linker connects the core to other parts of the molecule, occupying the "gatekeeper" region of an enzyme's active site. The length and flexibility of this linker are critical for optimal fitting and can influence potency and selectivity. nih.gov

Hydrophobic and Hydrogen-Bonding Groups: The introduction of various substituents allows for the exploration of hydrophobic pockets and the formation of additional hydrogen bonds within the target protein, enhancing binding affinity.

Bioisosteric Replacement: The substitution of atoms or groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve potency, selectivity, or pharmacokinetic properties.

These principles guide the systematic modification of the 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide scaffold to probe its interactions with biological targets and enhance its desired activity.

Positional and Substituent Effects on Biological Activity in Model Systems (non-human, in vitro or in vivo preclinical)

The biological activity of this compound analogs can be significantly altered by modifications at three key positions: the 5-position of the nicotinamide ring, the pyridin-2-ylmethyl moiety, and the amide linker.

The 5-position of the nicotinamide ring is a common site for substitution to explore its influence on biological activity. The nature of the substituent at this position can affect the electronic properties and steric bulk of the molecule, thereby influencing its binding to target proteins.

While direct SAR data for the 5-bromo position of the title compound is limited in publicly available literature, studies on related 5-substituted nicotinamide and pyrimidine (B1678525) derivatives provide valuable insights. For instance, in a series of 5-substituted pyrimidine derivatives evaluated as inhibitors of brassinosteroid biosynthesis, the nature of the substituent at the 5-position was critical for activity. nih.gov

Table 1: Illustrative Impact of 5-Position Substitution on Biological Activity of Nicotinamide Analogs (Hypothetical Data Based on General SAR Principles)

Compound ID5-Substituent (X)Biological Activity (IC₅₀, µM)
1a -BrBaseline
1b -ClPotentially similar or slightly less potent than -Br
1c -FMay show reduced potency due to smaller size
1d -CH₃Activity may vary based on target's hydrophobic pocket
1e -OCH₃Could increase or decrease activity depending on H-bonding

This table is illustrative and based on general SAR principles, not on a specific experimental study of this compound analogs.

The pyridin-2-ylmethyl group is another key area for modification. Substituents on this pyridine (B92270) ring can alter the molecule's interaction with the target protein and its physicochemical properties.

In a study of pyrazolo[1,5-a]pyrimidin-7-amines, which also feature a pyridin-2-ylmethylamine side chain, substitutions on the pyridine ring had a notable impact on anti-mycobacterial activity. nih.gov It was observed that various substituents at the 5'- and 6'-positions of the pyridine ring led to a range of activities, highlighting the sensitivity of this region to structural changes. nih.gov For example, analogs with substituents at the 5'-position generally retained good activity, while modifications at the 6'-position showed more varied results. nih.gov

Table 2: Effect of Substituents on the Pyridin-2-ylmethyl Moiety on the In Vitro Activity of Related Pyrazolo[1,5-a]pyrimidine Analogs nih.gov

Compound ID5'-Substituent6'-SubstituentM.tb MIC (µg/mL)
2a HH1-7
2b HF>25
2c HCl>25
2d FH1-7
2e ClH1-7

This data is from a study on pyrazolo[1,5-a]pyrimidin-7-amines and is presented to illustrate potential SAR trends for the N-(pyridin-2-ylmethyl) moiety.

The amide linker is a critical component, providing structural rigidity and participating in hydrogen bonding interactions. Modifications to this linker, such as altering its length, flexibility, or replacing it with other functional groups, can have a profound impact on biological activity.

In the context of fluoroionophores, the amide linker itself can participate in metal chelation, demonstrating its potential for direct interaction within a binding site. In other systems, such as short interfering RNAs, replacing a phosphodiester linkage with an amide was well-tolerated and could even enhance activity at specific positions. This suggests that while the amide bond is crucial, its replacement with bioisosteres could lead to improved properties.

Table 3: Potential Impact of Amide Linker Modifications on Biological Activity (Conceptual)

ModificationPotential Effect on Biological ActivityRationale
Reverse Amide May decrease activityAltered hydrogen bond donor/acceptor pattern
Thioamide Could increase or decrease activityChanges in electronic character and H-bonding
Alkene Linker Likely to decrease activityLoss of key hydrogen bonding interactions
Longer Alkyl Chain May decrease activityIncreased flexibility may lead to entropic penalty

This table is conceptual and illustrates potential outcomes of modifying the amide linker based on general medicinal chemistry principles.

Stereoisomeric Effects on Biological Activity

While this compound itself is not chiral, the introduction of chiral centers through modification can lead to stereoisomers with distinct biological activities. The differential activity of stereoisomers arises from the three-dimensional nature of drug-receptor interactions.

Generally, only one enantiomer of a chiral drug is responsible for the desired pharmacological effect, while the other may be less active, inactive, or even contribute to side effects. This stereoselectivity is due to the specific spatial arrangement required for optimal interaction with a chiral biological target, such as an enzyme or receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can help in understanding the key physicochemical properties that govern activity and in designing new, more potent analogs.

For nicotinamide derivatives, QSAR studies have been successfully applied. For instance, a four-dimensional QSAR (4D-QSAR) study on a series of 96 nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors was able to generate a predictive model. The model highlighted the importance of specific interactions within the binding site and was used to design novel inhibitor candidates. Such models typically use descriptors related to steric, electronic, and hydrophobic properties to correlate with biological activity. The development of a specific QSAR model for this compound and its analogs would be a valuable tool for guiding further optimization efforts.

Selection and Calculation of Molecular Descriptors

The initial and one of the most critical steps in developing a QSAR model is the selection and calculation of molecular descriptors. nih.gov These numerical values represent the physicochemical and structural properties of the molecules and are categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors. hufocw.org For a series of analogs based on the this compound scaffold, a diverse set of descriptors would be calculated to capture the variations in their chemical structures.

Key Molecular Descriptors for Nicotinamide Analogs:

Electronic Descriptors: These descriptors are crucial for understanding the interactions between the ligand and its biological target. For nicotinamide derivatives, parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges are significant. ucsb.edudergipark.org.tr The bromine atom at the 5-position of the nicotinamide ring, for instance, exerts a strong electronic effect, which can be quantified by these descriptors. The distribution of charges on the pyridine and nicotinamide rings influences their ability to form hydrogen bonds and other electrostatic interactions. hufocw.org

Steric and Topological Descriptors: These descriptors characterize the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, solvent-accessible surface area, and various topological indices. hufocw.orgresearchgate.net The spatial arrangement of the pyridin-2-ylmethyl group relative to the nicotinamide core is a key determinant of how the molecule fits into a binding pocket. Variations in the substitution pattern on either ring system would be captured by these descriptors.

Interactive Data Table: Examples of Molecular Descriptors for SAR Analysis

Descriptor ClassSpecific Descriptor ExampleRelevance to this compound Analogs
Electronic HOMO/LUMO EnergyDescribes the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu
Dipole MomentIndicates the overall polarity of the molecule, affecting solubility and binding. dergipark.org.tr
Partial Atomic ChargesHighlights regions of the molecule likely to engage in electrostatic interactions. hufocw.org
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures lipophilicity, which influences absorption, distribution, and target affinity. nih.gov
Steric/Topological Molecular WeightA basic descriptor of molecular size.
Molecular VolumeQuantifies the three-dimensional space occupied by the molecule.
Number of Rotatable BondsDescribes the conformational flexibility of the molecule. hufocw.org

Development and Validation of Predictive QSAR Models

Following the calculation of molecular descriptors, the next step is to develop a mathematical model that quantitatively links these descriptors to the observed biological activity of the analogs. mdpi.com This typically involves dividing the dataset of compounds into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.govresearchgate.net

Model Development Techniques:

Several statistical methods can be employed to construct the QSAR model. Multiple Linear Regression (MLR) is a common starting point for identifying linear relationships between descriptors and activity. nih.gov However, given the complexity of biological systems, non-linear methods such as Artificial Neural Networks (ANN) or Support Vector Machines (SVM) often provide more robust and predictive models. nih.gov For a series of nicotinamide analogs, a combination of methods, such as genetic function approximation with partial least squares (PLS) regression, could be used to select the most relevant descriptors and build a powerful model. researchgate.net

Model Validation:

A QSAR model's reliability and predictive capability must be rigorously validated. nih.govresearchgate.net This process involves both internal and external validation procedures.

Internal Validation: Cross-validation techniques, particularly the leave-one-out (LOO) method, are widely used to assess the robustness and stability of the model. nih.gov In this process, the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is then predicted. The correlation coefficient from this process (q²) is a key indicator of the model's internal consistency. nih.gov

External Validation: The most critical test of a QSAR model is its ability to predict the activity of compounds not used in its development. researchgate.net This is achieved by using the model to predict the biological activities of the compounds in the test set. The predictive ability is often measured by the predictive R² (R²pred), which quantifies the correlation between the predicted and observed activities for the test set. nih.gov

Interactive Data Table: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
r² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training set data.> 0.6
q² (Cross-validated r²) Assesses the internal predictive ability and robustness of the model.> 0.5
R²pred (Predictive r² for external test set) Evaluates the model's ability to predict the activity of new, unseen compounds. nih.gov> 0.6
RMSE (Root Mean Square Error) Indicates the deviation between predicted and observed values.As low as possible

Interpretation of QSAR Model Outputs for Design Strategies

A validated QSAR model is more than just a predictive tool; it provides valuable insights into the structure-activity relationships that govern the biological activity of the compound series. mdpi.com By analyzing the descriptors that are most influential in the QSAR equation, medicinal chemists can deduce which molecular features are critical for activity and which are detrimental.

For analogs of this compound, the interpretation of the QSAR model could reveal the following:

Influence of the 5-Bromo Substituent: The model might confirm that the strong electron-withdrawing nature of the bromine atom at the 5-position is crucial for activity, suggesting that other electron-withdrawing groups could be tolerated or even beneficial.

Importance of the Pyridinylmethyl Moiety: The model could highlight the optimal steric and electronic properties of the substituent on the amide nitrogen. For instance, the pyridine ring's ability to act as a hydrogen bond acceptor may be identified as a key interaction.

Role of Lipophilicity: The QSAR equation might show a positive or negative correlation with logP, indicating whether increasing or decreasing lipophilicity is likely to improve activity. nih.gov This information can guide the selection of substituents to fine-tune the compound's properties.

By understanding these relationships, new analogs can be designed with a higher probability of success. For example, if the model indicates that a smaller, more electron-donating group on the pyridine ring would be favorable, this hypothesis can be tested through the synthesis and biological evaluation of the corresponding compounds. This iterative process of QSAR modeling, design, synthesis, and testing is a cornerstone of modern lead optimization.

Mechanistic and Molecular Target Characterization of 5 Bromo N Pyridin 2 Ylmethyl Nicotinamide

Identification and Validation of Molecular Targets (e.g., enzymes, receptors, transporters in non-human systems)

There is currently no publicly available scientific literature that describes the identification or validation of molecular targets for 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide in any biological system.

High-Throughput Screening Approaches

No studies have been published that utilize high-throughput screening methodologies to identify the molecular targets of this compound.

Detailed Biochemical and Biophysical Characterization of Compound-Target Interactions

In the absence of an identified molecular target, there are no biochemical or biophysical studies characterizing the interaction of this compound with any specific protein or biomolecule.

Enzyme Kinetics and Inhibition/Activation Mechanisms (e.g., Allosteric Modulation of NAMPT)

There are no published data on the enzyme kinetics or the mechanism of inhibition or activation for this compound. It is unknown whether this compound acts as an enzyme inhibitor or activator, or if it functions through allosteric modulation of enzymes such as NAMPT.

Ligand Binding Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

No ligand binding studies, such as those employing Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), have been reported for this compound to quantify its binding affinity or kinetics to any molecular target.

Cellular Mechanisms of Action in Non-Human Model Systems

There is a lack of published research on the cellular effects and mechanisms of action of this compound in any non-human model systems, including cell lines or animal models.

Pathway Analysis Through Gene Expression Profiling

Specific studies detailing the effects of this compound on global gene expression are not currently available. However, based on the activity of related nicotinamide (B372718) compounds, it is plausible that this molecule could influence pathways regulated by Nicotinamide N-methyltransferase (NNMT). NNMT expression has been shown to cause widespread changes in gene expression in tumor stromal cells. For instance, knockdown of NNMT in cancer-associated fibroblasts led to the reversal of their morphology to that of normal fibroblasts and was associated with enriched expression of genes related to the epithelial-mesenchymal transition (EMT).

A hypothetical gene expression profiling study of this compound would likely involve treating a relevant cell line with the compound and performing transcriptomic analysis (e.g., RNA-sequencing). The resulting data would be analyzed to identify differentially expressed genes, which could then be mapped to specific signaling pathways. Given the structural similarity to nicotinamide, pathways related to cellular metabolism, NAD+ synthesis, and sirtuin activity would be of particular interest.

Table 1: Hypothetical Gene Expression Targets Based on Nicotinamide Derivatives

Gene TargetAssociated PathwayPotential Effect of Inhibition
NNMTOne-carbon metabolism, NAD+ salvageAltered cellular methylation and energy metabolism
SIRT1Cellular stress response, metabolismModulation of aging and metabolic diseases
PARP-1DNA repair, cell deathInfluence on cancer cell survival
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)InflammationAnti-inflammatory effects

Metabolomic and Proteomic Signatures

There is no specific metabolomic or proteomic data available for this compound. Such studies are crucial for understanding the downstream biochemical effects of a compound.

Proteomic Analysis: A proteomics approach would identify changes in the abundance of various proteins following treatment with the compound. This could reveal the molecular targets and affected cellular machinery. For example, proteomics was used to identify NNMT as a master metabolic regulator in cancer-associated fibroblasts.

Metabolomic Analysis: Metabolomics would analyze changes in small-molecule metabolites. As nicotinamide is a central molecule in cellular metabolism, it is anticipated that a derivative like this compound could significantly alter the metabolome. Key metabolites of interest would include NAD+, NADH, SAM (S-adenosylmethionine), SAH (S-adenosylhomocysteine), and downstream products of nicotinamide metabolism.

Table 2: Potential Metabolomic and Proteomic Signatures

Omic LevelPotential SignatureImplication
ProteomicsAltered levels of NNMT, Sirtuins, PARPsDirect or indirect interaction with key metabolic enzymes
MetabolomicsChanges in NAD+/NADH ratio, SAM/SAH ratioImpact on cellular redox state and methylation potential

Morphological and Phenotypic Changes in Cellular Models

Direct evidence of morphological and phenotypic changes induced by this compound in cellular models is not documented in the scientific literature. However, based on the known roles of NNMT, a potential target, several phenotypic outcomes could be hypothesized.

In cancer cell lines, inhibition of NNMT by a potent inhibitor has been shown to suppress cell migration. Furthermore, the expression of NNMT in cancer-associated fibroblasts is sufficient to induce functional aspects of these cells, and its knockdown can reverse their morphology to that of normal fibroblasts. Therefore, treatment of relevant cancer cells or fibroblasts with this compound could potentially lead to:

Inhibition of cell migration and invasion.

Alterations in cell morphology, potentially reversing cancer-associated phenotypes.

Effects on cell proliferation and viability.

Table 3: Potential Phenotypic Changes in Cellular Models

Cellular ModelPotential Phenotypic ChangeMechanistic Implication
Cancer Cell LineDecreased migration and invasionInterference with metastatic processes
Cancer-Associated FibroblastsReversion to normal fibroblast morphologyModulation of the tumor microenvironment
Various Cell LinesAltered proliferation and viabilityCytostatic or cytotoxic effects

Correlation of Structure with Mechanistic Insights

The chemical structure of this compound suggests its potential interaction with enzymes that recognize the nicotinamide scaffold. The primary candidate for such an interaction is Nicotinamide N-methyltransferase (NNMT). Structure-activity relationship (SAR) studies of various small molecule inhibitors of NNMT provide a framework for understanding how the different moieties of this compound might contribute to its biological activity.

The core nicotinamide structure serves as the recognition element for the enzyme's active site. Modifications to this core can significantly impact binding affinity and inhibitory potency.

The 5-bromo substitution on the pyridine (B92270) ring is an important feature. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target. The position and nature of the halogen can fine-tune the electronic properties and binding interactions of the molecule.

The N-(pyridin-2-ylmethyl) group is a significant modification that extends from the carboxamide nitrogen. This group can explore additional binding pockets within the enzyme's active site or at the protein-protein interface. The pyridine ring within this group can participate in π-π stacking or hydrogen bonding interactions. The flexibility of the methylene linker allows the pyridyl group to adopt an optimal orientation for binding.

Computational Chemistry and Theoretical Studies of 5 Bromo N Pyridin 2 Ylmethyl Nicotinamide

Quantum Mechanical Calculations

Quantum mechanical calculations, typically using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Geometry Optimization and Conformational Analysis

This step involves finding the most stable three-dimensional arrangement of the atoms in the molecule, its lowest energy state. For a flexible molecule like 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide, with rotatable bonds between the two pyridine (B92270) rings and the amide linker, multiple low-energy conformations may exist. A conformational analysis would scan the potential energy surface by systematically rotating these bonds to identify all stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on it adopting a specific conformation.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential Maps)

Once the geometry is optimized, its electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability; a smaller gap suggests it is more reactive. researchgate.net

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). This map would identify reactive sites on the this compound structure, such as the nitrogen atoms and the carbonyl oxygen.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can aid in the structural confirmation of a synthesized compound by comparing the predicted spectra to experimental results. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

This area of computational chemistry predicts how a ligand (the compound) might bind to a biological target, such as a protein receptor.

Prediction of Binding Modes and Affinities with Identified Targets

Molecular docking simulations would place the 3D structure of this compound into the binding site of a known protein target. The nicotinamide (B372718) scaffold is present in many biologically active molecules, and related derivatives have been docked into targets like VEGFR-2. mdpi.comnih.gov The simulation would predict the most likely binding pose and calculate a docking score, which estimates the binding affinity. A lower binding energy generally suggests a more stable protein-ligand complex.

Identification of Key Interacting Residues and Binding Site Hotspots

Following the prediction of a binding mode, the specific interactions between the ligand and the protein's amino acid residues are analyzed. This would identify crucial hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the complex. For example, the amide group of the compound could act as a hydrogen bond donor and acceptor, while the pyridine rings could engage in pi-stacking interactions. Identifying these "hotspots" is vital for understanding the basis of molecular recognition and for guiding future drug design efforts.

While the methodologies are well-established, their specific application to this compound is not documented in available scientific literature. Therefore, a detailed, data-driven article as requested cannot be constructed.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. These simulations can provide deep insights into the dynamic behavior of a compound in various environments.

Conformational Dynamics of this compound in Solution

There are no specific studies or published data available that detail the conformational dynamics of this compound in solution. Such a study would typically involve simulating the compound's rotational and translational movements in a solvent box to identify its preferred three-dimensional structures and the energy barriers between different conformations.

Ligand-Target Complex Stability and Binding Pathway Analysis

No research detailing the stability of a ligand-target complex involving this compound or its binding pathway to a biological target has been found in the public domain. This type of analysis would require MD simulations of the compound docked into the active site of a specific protein to understand the interactions and the thermodynamics of binding.

In Silico Property Prediction for Compound Optimization

In silico property prediction uses computational models to estimate the physicochemical and pharmacokinetic properties of a molecule. These predictions are valuable in the early stages of drug discovery for optimizing lead compounds. For this compound, specific, experimentally validated or extensively modeled data sets for the following properties are not available in published literature. However, some basic molecular properties can be calculated using computational software.

Table 1: Calculated Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Weight292.14 g/mol Calculated from the molecular formula.
LogP1.19An estimate of lipophilicity. fluorochem.co.uk
Hydrogen Bond Donors1 fluorochem.co.uk
Hydrogen Bond Acceptors3 fluorochem.co.uk
Rotatable Bonds3A measure of molecular flexibility.
Topological Polar Surface Area (TPSA)55.12 ŲRelated to permeability characteristics.

Note: These values are theoretical predictions and have not been experimentally verified in peer-reviewed literature.

Prediction of Reactivity Descriptors

Detailed studies on the reactivity descriptors of this compound, such as Frontier Molecular Orbitals (HOMO-LUMO energies), electrostatic potential maps, and Fukui functions, have not been published. These quantum chemical calculations would provide insights into the molecule's electrophilic and nucleophilic sites, predicting its behavior in chemical reactions.

Assessment of Drug-likeness Parameters (excluding human physiological relevance)

An assessment of the drug-likeness of this compound based on established rules like Lipinski's Rule of Five can be performed using its basic calculated properties.

Table 2: Drug-likeness Profile of this compound (Lipinski's Rules)

ParameterValueRule of Five Compliance
Molecular Weight292.14< 500 Da (Compliant)
LogP1.19< 5 (Compliant)
Hydrogen Bond Donors1< 5 (Compliant)
Hydrogen Bond Acceptors3< 10 (Compliant)

Based on these simple descriptors, the compound does not violate Lipinski's Rule of Five, which is a general guideline for evaluating the potential of a molecule as an orally active drug. However, this is a preliminary assessment and does not encompass a full evaluation of its drug-like potential.

Exploration of Emerging Academic Applications and Research Directions

Development of 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide as a Research Tool or Chemical Probe

The development of novel chemical probes is essential for dissecting complex biological pathways. Nicotinamide (B372718) derivatives are crucial to cellular metabolism, particularly as precursors and components of nicotinamide adenine (B156593) dinucleotide (NAD+). google.com NAD+ is a vital coenzyme for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are central regulators of metabolism, DNA repair, and aging. google.commdpi.com

Given this context, this compound could be developed as a specialized research tool. The strategic placement of the bromine atom offers a site for modification, allowing for the attachment of reporter groups like fluorophores or biotin (B1667282) tags. Such modified versions could be used in:

Affinity-based protein profiling: To identify and isolate proteins that specifically interact with this class of nicotinamide derivatives.

Enzyme inhibition studies: To investigate its potential as an inhibitor for NAD+-dependent enzymes. The structure could be optimized for selectivity towards specific enzyme isoforms.

Structural biology: The bromine atom can aid in X-ray crystallography studies through anomalous dispersion, helping to solve the phase problem and determine the three-dimensional structure of the compound bound to its protein target. The related compound, 5-bromonicotinamide (B182952), has been successfully co-crystallized with a protein target, demonstrating the feasibility of this approach. nih.gov

The dual pyridine (B92270) ring system may also confer specific binding properties, potentially allowing it to serve as a probe for targets where bipyridyl structures are recognized.

Applications in Material Science and Supramolecular Chemistry

While no specific applications in material science for this compound have been reported, its molecular architecture is conducive to the principles of supramolecular assembly. The key features relevant to this field include:

Hydrogen Bonding: The amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), which are fundamental for creating predictable, self-assembling structures like tapes, sheets, or rosettes.

Metal Coordination: The nitrogen atoms within the two pyridine rings act as Lewis bases, making them excellent ligands for coordinating with metal ions. This property could be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could have potential applications in gas storage, catalysis, or as sensors.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing supramolecular assemblies and influencing the electronic properties of any resulting materials.

The interplay of these non-covalent interactions could allow this compound to act as a versatile building block (a "tecton") for designing complex, functional supramolecular systems. This remains a hypothetical area of research pending experimental validation.

Green Chemistry Principles in the Synthesis and Derivatization of this compound

The synthesis of this compound and its derivatives can be approached through the lens of green chemistry to minimize environmental impact and enhance efficiency. Traditional amide bond formation often relies on hazardous reagents and solvents. Modern, greener alternatives can be applied to its synthesis, which would typically involve the coupling of 5-bromonicotinic acid and (pyridin-2-yl)methanamine.

Key green chemistry strategies applicable to this process include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign options like water, supercritical fluids, or biodegradable ionic liquids. rasayanjournal.co.in

Catalysis: Employing efficient catalysts to reduce reaction times, lower energy consumption, and minimize waste.

Microwave-Assisted Synthesis: This technique can dramatically accelerate reaction rates, often leading to higher yields and cleaner products with reduced byproduct formation. rasayanjournal.co.in

Solvent-Free Reactions: Methods like ball milling, where mechanical energy is used to drive reactions between solid-state reactants, eliminate the need for solvents entirely, simplifying workup and reducing waste. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

By adopting these principles, the synthesis and future derivatization of this compound can be performed in a more sustainable and economically viable manner. rasayanjournal.co.in

Intellectual Property Landscape and Academic Patenting Related to Nicotinamide Derivatives

The intellectual property landscape for nicotinamide derivatives is active and expansive, reflecting their significant therapeutic potential. Patents in this area cover new chemical entities, compositions of matter, methods of synthesis, and therapeutic uses. A review of patent literature reveals a focus on developing nicotinamide analogs for a wide range of diseases.

Recent patenting activities highlight several key areas:

Metabolic and Aging-Related Conditions: A significant number of patents focus on nicotinamide derivatives as precursors for NAD+, such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN). These patents often claim novel salt forms or formulations aimed at improving stability, bioavailability, and efficacy for applications in healthy aging and metabolic disorders. google.combiospace.com

Oncology: Various nicotinamide derivatives have been patented as potential anticancer agents. google.comgoogle.com These compounds may act through mechanisms like the inhibition of specific enzymes crucial for cancer cell survival or by modulating the tumor microenvironment.

Inflammation and Autoimmune Diseases: The role of nicotinamide derivatives in modulating inflammatory pathways has led to patents for their use as inhibitors of enzymes like phosphodiesterase 4 (PDE4). google.com

This intense patent activity indicates a highly competitive field where academic institutions and pharmaceutical companies are actively protecting their discoveries. Any new research into this compound would need to be carefully navigated within this existing intellectual property framework.

Table 1: Examples of Patents Related to Nicotinamide Derivatives

Patent NumberTitleKey Application AreaAssignee/Applicant
US Patent 12,252,506Composition of matter for nicotinamide riboside (NR) salt forms biospace.comNAD+ precursor, Healthy AgingNiagen Bioscience, Inc.
WO2017024255A1Nicotinamide mononucleotide derivatives and their uses google.comRegulation of blood glucose, NAD+ precursorWashington University
UY31367A1Derivatives of nicotinamide, its preparation and its application in therapeutics google.comAnticancer agentsNot specified
US20100222319A1Nicotinamide derivatives, preparation thereof and therapeutic use google.comAnticancer agentsNot specified
US20050020626A1Nicotinamide derivatives useful as PDE4 inhibitors google.comAnti-inflammatory agentsNot specified

Potential as Pre-Clinical Leads for Non-Human Biological Systems (e.g., Antimicrobial, Antifungal Agents in laboratory settings)

A compelling area of research for nicotinamide derivatives is their potential as antimicrobial and antifungal agents. The rise of drug-resistant pathogens necessitates the discovery of new therapeutics, and nicotinamides have shown promise in this domain.

Antifungal Activity: Research has demonstrated that nicotinamide (also known as vitamin B3) and its derivatives exhibit significant antifungal activity against a range of human and plant pathogens. nih.govresearchgate.net Studies have shown efficacy against Candida albicans, including fluconazole-resistant isolates, and the plant pathogen Botrytis cinerea. nih.govresearchgate.net The mechanism of action may involve the disruption of the fungal cell wall. nih.gov In one study, a series of nicotinamide derivatives were synthesized and tested against C. albicans, with compound 16g (structure not fully specified in source) emerging as a particularly potent agent with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. nih.gov Another study found that nicotinamide itself had an MIC50 of 20 mM against C. albicans. nih.gov

Antimicrobial Activity: Nicotinamide has been shown to have a direct bacteriostatic effect by inducing cell cycle arrest. mdpi.com Furthermore, various synthetic derivatives have been developed and tested against both Gram-positive and Gram-negative bacteria. For example, a series of substituted phenylfuranylnicotinamidines showed MIC values in the range of 10–20 μM against E. coli, P. aeruginosa, S. aureus, and B. megaterium. nih.gov

Given these findings, this compound represents a strong candidate for screening in antimicrobial and antifungal assays. Its unique substitution pattern could lead to novel structure-activity relationships, potentially yielding a lead compound for development against pathogenic microbes in agricultural or laboratory settings.

Table 2: Research Findings on the Antimicrobial/Antifungal Activity of Nicotinamide Derivatives

Derivative ClassTarget Organism(s)Key Finding/EfficacyReference
Nicotinamide DerivativesCandida albicans SC5314Compound 16g showed an MIC of 0.25 μg/mL. nih.gov
NicotinamideCandida albicans SC5314Exhibited an MIC50 of 20 mM; inhibited biofilm formation. nih.gov
Quaternary Pyridinium (B92312) Salts (Nicotinamide derivatives)Fusarium culmorumShowed a low disease index (0.9) at 10 µg/mL in wheat seedlings. researchgate.net
Substituted PhenylfuranylnicotinamidinesE. coli, P. aeruginosa, S. aureus, B. megateriumMIC values were in the range of 10–20 μM. nih.gov
NicotinamideVarious Candida speciesDetermined MIC in the range of 20-50 mg/ml. researchgate.net

Conclusions and Future Outlook in the Research of 5 Bromo N Pyridin 2 Ylmethyl Nicotinamide

Synthesis of Major Research Findings and Innovations

Currently, dedicated research on 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide is not widely published. However, the synthesis of analogous nicotinamide (B372718) derivatives is well-documented, offering established methodologies for its potential creation. A common and effective method for synthesizing nicotinamide derivatives involves the amidation of a nicotinoyl chloride with a corresponding amine. In the case of this compound, this would entail the reaction of 5-bromonicotinoyl chloride with 2-(aminomethyl)pyridine.

Innovations in the synthesis of nicotinamide derivatives include the use of enzymatic catalysis, such as with Novozym® 435, in continuous-flow microreactors, which offers a greener and more efficient alternative to traditional methods. These innovative approaches could be adapted for the synthesis of this compound, potentially leading to higher yields and more environmentally friendly processes.

The biological activities of various nicotinamide derivatives have been a significant focus of research. These compounds have shown a wide range of bioactivities, including fungicidal, anticancer, and enzyme-inhibiting properties. For instance, certain nicotinamide derivatives act as succinate (B1194679) dehydrogenase inhibitors, a mechanism that is effective in controlling phytopathogenic fungi. The core nicotinamide structure is a vital component of the coenzyme NAD+, playing a crucial role in numerous redox reactions within biological systems. The introduction of a bromine atom and a pyridinylmethyl group to this core structure is anticipated to modulate its biological efficacy and specificity.

Interactive Table: Biological Activities of Related Nicotinamide Derivatives

Compound/Derivative ClassBiological ActivityPotential Implication for this compound
Nicotinamide Derivatives with diarylamine-modified scaffoldFungicidal activity against phytopathogenic fungi (e.g., Botrytis cinerea) nih.govPotential for development as a novel agrochemical fungicide.
N-(thiophen-2-yl) nicotinamide derivativesFungicidal activity, particularly against oomycete diseases. mdpi.comSuggests that modifications of the amide substituent can lead to potent and specific fungicidal action.
Nicotinamide N-methyltransferase (NNMT) inhibitorsPotential therapeutic agents for cancer and metabolic disorders.The core nicotinamide structure is a key recognition element for NNMT; substitutions could influence inhibitory activity.
Bromo-substituted heterocyclic compoundsVaried biological activities, including anti-inflammatory and antimicrobial effects.The bromine atom can enhance biological activity through various mechanisms, including improved binding to target proteins.

Identification of Remaining Challenges and Knowledge Gaps

The most significant challenge in the study of this compound is the current dearth of direct experimental data. The lack of published research on this specific compound means that its physicochemical properties, spectroscopic data, and biological activity profile remain uncharacterized. This knowledge gap hinders any immediate application or further development.

Prospective Research Avenues and Future Directions for this compound Studies

The future research landscape for this compound is ripe with possibilities, beginning with its fundamental chemical characterization and expanding into its potential applications.

Key Prospective Research Areas:

Synthesis and Characterization: The immediate next step is the development of a robust and scalable synthesis protocol. Following successful synthesis, comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography will be essential to confirm its structure and purity.

Biological Screening: A broad-based biological screening program is a critical future direction. Based on the activities of related nicotinamides, this screening should encompass:

Fungicidal Activity: Testing against a panel of agronomically important fungal pathogens.

Anticancer Activity: Screening against various cancer cell lines to determine its cytotoxic potential.

Enzyme Inhibition Assays: Investigating its potential as an inhibitor of enzymes like nicotinamide N-methyltransferase (NNMT) or other relevant targets in disease pathways.

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising biological activity, the synthesis and evaluation of a library of related analogues will be a logical progression. This will help in identifying the key structural features responsible for its activity and in optimizing its potency and selectivity.

Computational Modeling: In silico studies, such as molecular docking, can be employed to predict potential biological targets and to understand the binding interactions of this compound with these targets. This can guide the design of more potent analogues and help in elucidating its mechanism of action.

Potential Impact on Related Fields of Chemical and Biological Sciences

The exploration of this compound has the potential to make significant contributions to several scientific fields:

Medicinal Chemistry: The discovery of novel nicotinamide derivatives with potent and selective biological activities could lead to the development of new therapeutic agents. Depending on the outcomes of biological screenings, this compound could serve as a lead structure for the development of new anticancer, anti-inflammatory, or neuroprotective drugs. The nicotinamide core is a well-established pharmacophore, and understanding the impact of the bromo and pyridinylmethyl substituents could provide valuable insights for the design of future drugs.

Agrochemistry: The prevalence of fungicidal activity among nicotinamide derivatives suggests a strong potential for this compound in the development of new crop protection agents. With the increasing demand for effective and environmentally safer fungicides, this compound could offer a novel chemical scaffold to combat fungal resistance.

Chemical Biology: The study of how this compound interacts with biological systems can provide new tools for probing cellular pathways. If it is found to be a specific enzyme inhibitor, it could be used as a chemical probe to study the function of that enzyme in health and disease.

Q & A

Q. How do structural modifications (e.g., fluorination at the pyridine 3-position) affect binding to nicotinic acetylcholine receptors?

  • Methodological Answer : Synthesize fluorinated analogs via Ullmann coupling or Balz-Schiemann reactions . Compare binding affinities using radioligand displacement assays (³H-epibatidine). Molecular dynamics simulations can reveal steric/electronic effects of fluorine on receptor-ligand interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.